1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide
Description
This compound features a dihydropyridine core with a 6-oxo group, a 2-fluorobenzyl substituent at position 1, and a carboxamide group at position 3 linked to a 2-methoxyphenyl moiety. Its molecular formula is C20H17FN2O3 (exact weight: ~352.36 g/mol), though this is inferred from structurally similar analogs like BG15463 (C19H13ClF2N2O2, MW 374.77) .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-N-(2-methoxyphenyl)-6-oxopyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN2O3/c1-26-18-9-5-4-8-17(18)22-20(25)15-10-11-19(24)23(13-15)12-14-6-2-3-7-16(14)21/h2-11,13H,12H2,1H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEQVJUOQIBDOQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of F2744-1321 are currently unknown. These properties are crucial for understanding the compound’s bioavailability, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
Pyridine vs. Pyridazine Derivatives
- Compound 8 (): Structure: 1-Benzyl-N-(3-(cyclopropylcarbamoyl)phenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Key Differences: Benzyl group (vs. 2-fluorobenzyl) and cyclopropylcarbamoyl substituent on the phenyl ring.
-
- Structure: 1-Benzyl-N-(3-(cyclopropylcarbamoyl)-4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide.
- Key Differences: Pyridazine core (vs. pyridine) and additional 4-fluoro substituent.
- Impact: Pyridazine’s reduced aromaticity may affect π-stacking interactions, while the 4-fluoro group enhances polarity .
Fluorophenylmethyl Substituents
- BG15463 (): Structure: N-(3-Chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide. Key Differences: 3-Chloro-4-fluorophenyl group (vs. 2-methoxyphenyl). Impact: Chlorine increases electron-withdrawing effects and molecular weight (374.77 vs.
- G843-1042 (): Structure: 1-[(2-Fluorophenyl)methyl]-N-(3-methylphenyl)-6-oxo-1,6-dihydropyridine-3-carboxamide. Key Differences: 3-Methylphenyl group (vs. 2-methoxyphenyl).
Carboxamide Linkage Modifications
- Compound 7 (): Structure: 1-Benzyl-N-(3-(cyclopropyl(methyl)carbamoyl)phenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide. Key Differences: N-methylcyclopropylcarbamoyl substituent. Impact: Methylation of the cyclopropylamine may reduce steric hindrance, improving synthetic yield (22% vs. 45% for non-methylated analogs) .
- Furopyridine Analogs (): Structure: Derivatives with fused furo[2,3-b]pyridine cores and trifluoroethylamino groups. Key Differences: Complex fused-ring systems and trifluoroethyl substituents. Impact: Increased rigidity and fluorine content enhance metabolic stability but complicate synthesis (e.g., requiring HATU/DIPEA activation) .
Structural and Functional Data Table
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